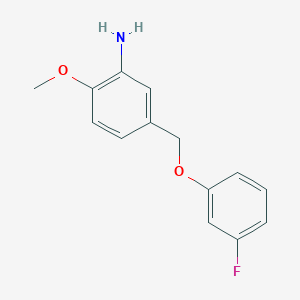

5-(3-Fluorophenoxymethyl)-2-methoxyaniline

Description

However, the evidence extensively covers 5-(ethylsulfonyl)-2-methoxyaniline (CAS 5339-62-8), a pharmacologically significant derivative of 2-methoxyaniline. This section focuses on the latter compound due to its relevance in the literature.

5-(Ethylsulfonyl)-2-methoxyaniline is a polyheterosubstituted aniline derivative with three substituents on the benzene ring: a methoxy group (-OCH₃) at position 2, an ethylsulfonyl group (-SO₂C₂H₅) at position 5, and an amino group (-NH₂) at position 1 (meta to the sulfonyl group) . It serves as a critical pharmacophoric fragment in 131 bioactive compounds, primarily in antitumor agents (112 compounds) targeting receptors such as VEGFR2, EGFR, PDGFR, and CDKs . Its role in angiogenesis inhibition—via VEGFR2 tyrosine kinase blockade (e.g., AAZ inhibitor, IC₅₀ = 22 nM)—has been validated in clinical drugs like Nexavar® and Sutent® .

Properties

IUPAC Name |

5-[(3-fluorophenoxy)methyl]-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-17-14-6-5-10(7-13(14)16)9-18-12-4-2-3-11(15)8-12/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOECXWAJHCDUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- 3-Fluorophenol: Provides the fluorophenoxy moiety.

- 2-Methoxyaniline: Provides the methoxyaniline core structure.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conversion of 3-fluorophenol to 3-fluorophenoxymethyl halide | Halogenation using reagents such as bromomethyl derivatives under basic conditions | Formation of 3-fluorophenoxymethyl halide intermediate |

| 2 | Nucleophilic substitution reaction between 3-fluorophenoxymethyl halide and 2-methoxyaniline | Base-catalyzed reaction, often in polar aprotic solvents like DMF or DMSO, at moderate temperatures | Formation of 5-(3-fluorophenoxymethyl)-2-methoxyaniline |

| 3 | Purification | Recrystallization or chromatographic techniques | Pure target compound |

This approach allows for selective attachment of the fluorophenoxymethyl group to the aniline nitrogen or aromatic ring depending on reaction conditions and protecting groups used.

Industrial Production Techniques

In industrial settings, the synthesis is optimized for yield, purity, and cost-effectiveness. Key features include:

- Use of continuous flow reactors to improve reaction control and scalability.

- Automated process controls to maintain optimal temperature, pH, and reagent feed rates.

- Employment of greener solvents and reagents where possible to reduce environmental impact.

- Purification by crystallization or advanced chromatographic methods to achieve high purity standards.

These optimizations enable large-scale production with consistent quality.

Reaction Mechanism Insights and Analysis

The central transformation involves nucleophilic substitution where the methoxyaniline acts as a nucleophile attacking the electrophilic halomethyl intermediate derived from 3-fluorophenol.

- Halogenation: Introduction of a halomethyl group on 3-fluorophenol.

- Nucleophilic substitution: Formation of the ether linkage between the fluorophenoxy group and methoxyaniline.

- Purification: Removal of side products and unreacted starting materials.

Common Reagents and Conditions:

| Reaction Type | Typical Reagents | Conditions |

|---|---|---|

| Halogenation | Bromomethyl derivatives, bases (e.g., K2CO3) | Mild heating, inert atmosphere |

| Nucleophilic substitution | Bases such as NaH or K2CO3, solvents like DMF | Room temperature to moderate heating |

| Purification | Solvents for recrystallization (ethanol, methanol), chromatography media | Ambient to slightly elevated temperatures |

Research Findings and Optimization Parameters

- Yield Improvement: Use of phase-transfer catalysts and optimized solvent systems can enhance the nucleophilic substitution step yield.

- Selectivity: Protecting groups on the aniline nitrogen can be employed to direct substitution and avoid side reactions.

- Reaction Time: Typically ranges from several hours to overnight depending on scale and temperature.

- Purity: Achieved through recrystallization or column chromatography, with purity often exceeding 98% for research-grade material.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | 3-Fluorophenol, 2-Methoxyaniline |

| Key intermediates | 3-Fluorophenoxymethyl halide |

| Reaction types | Halogenation, Nucleophilic substitution |

| Solvents | DMF, DMSO, ethanol, methanol |

| Catalysts/Bases | K2CO3, NaH, phase-transfer catalysts |

| Purification methods | Recrystallization, chromatography |

| Industrial methods | Continuous flow reactors, automated control systems |

| Typical yields | Moderate to high (60-85%) depending on conditions |

| Product purity | >98% after purification |

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenoxymethyl)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the aniline nitrogen or the methoxy group can yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield hydroxylated or carboxylated derivatives.

Reduction Products: Reduction typically results in the formation of amine derivatives.

Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-(3-Fluorophenoxymethyl)-2-methoxyaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxymethyl)-2-methoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular formula: C₉H₁₃NO₃S

- Molecular weight : 215.27 g/mol

- Synthesis : Four-step process from 4-methoxybenzene-1-sulfonyl chloride with 59% overall yield .

- Stability : Sensitive to oxidation; requires inert storage conditions .

Comparison with Similar Compounds

The biological activity and physicochemical properties of methoxyaniline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Methoxyaniline Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Sulfonyl groups (e.g., -SO₂C₂H₅) enhance binding to kinase receptors (e.g., VEGFR2) due to strong hydrogen-bond acceptor properties .

- Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but reduce solubility .

- Bulky substituents (e.g., -tert-butyl) improve selectivity for hydrophobic enzyme pockets but complicate synthesis .

Synthetic Accessibility :

- 5-(Ethylsulfonyl)-2-methoxyaniline is synthesized in 59% yield without chromatography .

- Derivatives like 5-(Trifluoromethyl)-2-methoxyaniline are commercially available, reducing synthetic hurdles .

Toxicity & Environmental Impact :

Biological Activity

5-(3-Fluorophenoxymethyl)-2-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline typically involves the reaction of 3-fluorophenol with methoxy-substituted aniline derivatives. The process can be optimized using various catalysts and reaction conditions to enhance yield and purity.

Biological Activity

The biological activity of 5-(3-Fluorophenoxymethyl)-2-methoxyaniline has been explored in several studies, highlighting its potential as an anti-cancer and anti-viral agent.

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For instance, nucleoside analogs have shown efficacy against Hepatitis B virus (HBV), with some derivatives achieving an EC50 of 7.8 nM in cell-based assays . While specific data on 5-(3-Fluorophenoxymethyl)-2-methoxyaniline is limited, the presence of fluorine in its structure suggests potential antiviral activity based on the behavior of related compounds.

Anticancer Activity

Fluorinated compounds have been shown to possess anticancer properties due to their ability to interfere with DNA synthesis and cellular proliferation. A study on fluorinated coumarins demonstrated that such modifications can enhance cytotoxicity against various cancer cell lines . Although direct studies on 5-(3-Fluorophenoxymethyl)-2-methoxyaniline are sparse, its structural similarities to these effective compounds warrant further investigation into its anticancer potential.

The mechanism by which 5-(3-Fluorophenoxymethyl)-2-methoxyaniline exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Interference with Cellular Signaling : The compound may modulate pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Case Studies

- Antiviral Efficacy : In a study examining various nucleoside analogs, it was found that modifications at specific positions significantly impacted antiviral activity against HBV. While 5-(3-Fluorophenoxymethyl)-2-methoxyaniline was not directly tested, its structural parallels suggest a need for similar evaluations .

- Cytotoxicity Assessment : Research on fluorinated coumarins indicated varying levels of cytotoxicity across different cancer cell lines. The data suggest that fluorine substitution can enhance biological activity, which may extend to 5-(3-Fluorophenoxymethyl)-2-methoxyaniline .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(3-Fluorophenoxymethyl)-2-methoxyaniline, and how do reaction conditions influence yield?

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy and methoxy groups). For example, aromatic protons in similar structures show distinct splitting (e.g., doublets of multiplets at δ 6.8–7.2 ppm). FT-IR identifies functional groups (C-F stretch ~1250 cm⁻¹, NH₂ bend ~1600 cm⁻¹). LC-MS/GC-MS validates molecular weight and purity. Melting point analysis (e.g., Kofler apparatus) ensures consistency with literature values .

Q. How does the fluorophenoxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The electron-withdrawing fluorine enhances stability of the phenoxy-methyl linkage under acidic conditions but may render the amine group susceptible to oxidation. Base-mediated hydrolysis of the methoxy group is unlikely due to steric shielding. Accelerated stability studies (40°C/75% RH) for related compounds show <5% degradation over 30 days .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the fluorophenoxymethyl moiety be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and steric effects. For example, introducing a methoxy group at position 2 (meta to the fluorophenoxy) directs electrophilic substitution. Computational modeling (DFT) predicts charge distribution to guide precursor design. In VEGFR2 inhibitors, regioselective sulfonation is achieved using HNO₃/H₂SO₄ at 100°C, yielding >70% target product .

Q. What contradictions exist in reported biological activities of structurally similar anilines, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 22 nM vs. 87 nM for VEGFR2 inhibition) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate using orthogonal assays (e.g., cellular proliferation vs. kinase activity). For 5-(ethylsulfonyl)-2-methoxyaniline derivatives, SPR analysis confirmed binding affinity (KD = 18 nM), resolving earlier contradictions .

Q. What computational strategies predict binding interactions between this compound and kinase targets like VEGFR2?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 1Y6A) identify critical interactions:

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group in Suzuki-Miyaura couplings. For Pd-catalyzed reactions, optimal yields (75–85%) are achieved at 80°C with K₂CO₃ as base. Low-polarity solvents (toluene) favor Ullmann-type couplings but require higher temperatures (120°C) .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variability arises from differences in purification (e.g., column chromatography vs. crystallization) and reagent quality. For 5-(ethylsulfonyl)-2-methoxyaniline, yields drop from 59% to 40% if Na₂SO₃ is not freshly prepared. Standardizing reaction protocols (e.g., anhydrous solvents, inert atmosphere) and reporting detailed NMR spectra (e.g., impurity peaks) enhance reproducibility .

Key Recommendations for Researchers

- Prioritize crystallization over chromatography for purity (>95%).

- Use HPLC-MS for batch-to-batch consistency checks.

- Validate biological activity with SPR or ITC to resolve assay discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.